molecular formula C22H11Cl6NO B14392247 2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one CAS No. 87988-39-4

2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one

Katalognummer: B14392247
CAS-Nummer: 87988-39-4
Molekulargewicht: 518.0 g/mol
InChI-Schlüssel: MDBJHLWWWLXEIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one is a complex organic compound characterized by its unique structure, which includes both diphenylethenyl and trichloroethenyl groups attached to a pyrrolone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Diphenylethenyl Groups: This step often involves the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the diphenylethenyl moiety.

    Addition of Trichloroethenyl Groups: This can be done through a halogenation reaction, where trichloroethylene is added to the pyrrolone ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more of the trichloroethenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Materials Science: Explored for its use in the development of novel materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1,2-Diphenylethenyl)-4,5-dichloro-3H-pyrrol-3-one
  • 2-(1,2-Diphenylethenyl)-4,5-bis(dichloroethenyl)-3H-pyrrol-3-one

Uniqueness

2-(1,2-Diphenylethenyl)-4,5-bis(trichloroethenyl)-3H-pyrrol-3-one is unique due to the presence of both diphenylethenyl and trichloroethenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.

Eigenschaften

CAS-Nummer

87988-39-4

Molekularformel

C22H11Cl6NO

Molekulargewicht

518.0 g/mol

IUPAC-Name

2-(1,2-diphenylethenyl)-4,5-bis(1,2,2-trichloroethenyl)pyrrol-3-one

InChI

InChI=1S/C22H11Cl6NO/c23-16(21(25)26)15-19(17(24)22(27)28)29-18(20(15)30)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H

InChI-Schlüssel

MDBJHLWWWLXEIT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=NC(=C(C3=O)C(=C(Cl)Cl)Cl)C(=C(Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.